molecular formula C₂₀H₁₈O₈ B1145678 (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid CAS No. 1308286-11-4

(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid

Cat. No.: B1145678
CAS No.: 1308286-11-4
M. Wt: 386.35
InChI Key:
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Description

(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid is a chiral compound with the molecular formula C20H18O8. It is also known as O,O’-Di-p-toluoyl-L-(-)-tartaric acid. This compound is characterized by the presence of two 4-methylbenzoyl groups attached to a butanedioic acid backbone. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid typically involves the esterification of tartaric acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The purification process may involve multiple recrystallization steps or the use of chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid undergoes various types of chemical reactions including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The 4-methylbenzoyl groups can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acylation reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Hydrolysis: Tartaric acid and 4-methylbenzoic acid.

    Reduction: Corresponding alcohols.

    Substitution: New ester derivatives with different acyl groups.

Scientific Research Applications

(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.

    Medicine: Investigated for its potential use in drug development and as a building block for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The presence of the 4-methylbenzoyl groups enhances its binding affinity to hydrophobic pockets in the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]succinic acid
  • O,O’-Di-p-toluoyl-D-(-)-tartaric acid
  • O,O’-Di-p-toluoyl-L-(+)-tartaric acid

Uniqueness

(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The (2R,3S) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes. Its ability to form stable complexes with metal ions and organic molecules further enhances its utility in various applications.

Properties

CAS No.

1308286-11-4

Molecular Formula

C₂₀H₁₈O₈

Molecular Weight

386.35

Synonyms

(2R, 3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic Acid

Origin of Product

United States

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